molecular formula C6H10N2S3 B020304 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol CAS No. 19921-51-8

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B020304
CAS No.: 19921-51-8
M. Wt: 206.4 g/mol
InChI Key: APLQCUQNHPBMRZ-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol is a chemical compound belonging to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of sec-butylthiol with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The sec-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper, along with suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine
  • 5-(Sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide
  • 5-(Sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of the sec-butylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-butan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-3-4(2)10-6-8-7-5(9)11-6/h4H,3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQCUQNHPBMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384747
Record name 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19921-51-8
Record name 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

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